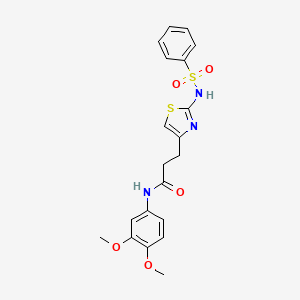
N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide
描述
N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide, also known as DMTS, is a chemical compound that belongs to the class of sulfonamide-based drugs. It has been extensively studied for its potential use in various scientific research applications.
作用机制
N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, carbonic anhydrase, and histone deacetylase. N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide also inhibits the activation of NF-κB signaling pathway and reduces the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide can induce apoptosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress-induced damage and has neuroprotective effects. N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide also inhibits the growth of cancer cells and reduces inflammation. Additionally, N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide can inhibit angiogenesis and induce apoptosis.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and reduce inflammation. However, N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide research. One potential area of research is to investigate the use of N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide in combination with other drugs for cancer treatment. Another potential area of research is to study the neuroprotective effects of N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide in various neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide.
科学研究应用
N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been studied for its potential use in various scientific research applications, including cancer research, inflammation, and neurological disorders. In cancer research, N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorders, N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to have neuroprotective effects and can reduce oxidative stress-induced damage.
属性
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-27-17-10-8-14(12-18(17)28-2)21-19(24)11-9-15-13-29-20(22-15)23-30(25,26)16-6-4-3-5-7-16/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELUPNHFAIYRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



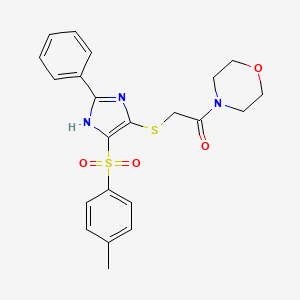
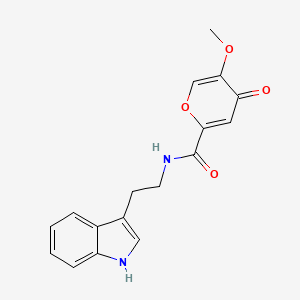
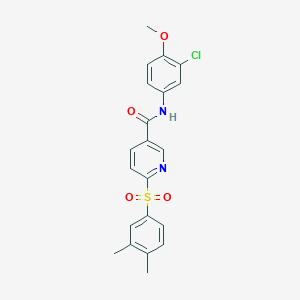
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3205032.png)
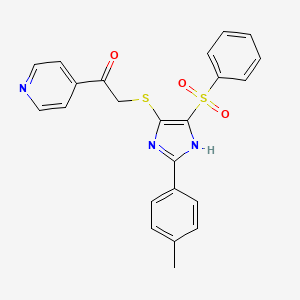

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3205045.png)
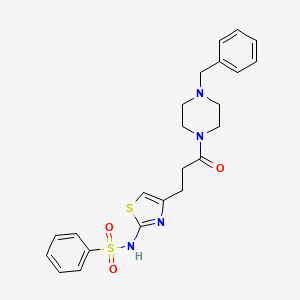


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205067.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3205074.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205103.png)